(2S)-Isoxanthohumol

Vue d'ensemble

Description

(2S)-Isoxanthohumol is a prenylflavonoid and a phytoestrogen found in hops and beer. It is known for its limited estrogenic activity and is a precursor to the potent phytoestrogen 8-prenylnaringenin, which can be produced by flora in the human intestine and by fungi in cell cultures . This compound has garnered interest due to its potential health benefits and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2S)-Isoxanthohumol can be synthesized through several methods:

Chemical Cyclization: this compound is prepared by chemical cyclization in aqueous sodium hydroxide solution at 0°C.

Microbial Transformation: The fungus Rhizopus oryzae KCTC 6946 can be used for the microbial transformation of xanthohumol to isoxanthohumol.

Acid-Catalyzed Cyclization: this compound is readily formed from xanthohumol by acid-catalyzed cyclization in the acidic conditions of the upper gastrointestinal tract.

Chemical Isomerization: this compound can also be produced by chemical isomerization in alkaline conditions.

Industrial Production Methods: Industrial production of isoxanthohumol involves the extraction of xanthohumol from hops, followed by its conversion to isoxanthohumol using chemical or microbial methods. The use of bacterial resting cells and complex medium at a pH of 7.8–8 has been found to be effective for the production of isoxanthohumol .

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-Isoxanthohumol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxygenated metabolites.

Hydroxylation: Hydroxylation of the prenyl group results in the formation of new oxygenated derivatives.

Epoxidation: Epoxidation of the prenyl group leads to the production of diastereomeric pairs of metabolites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

Hydroxylation: Hydroxylation reactions often require specific enzymes or microbial systems.

Epoxidation: Epoxidation reactions typically involve peracids or other epoxidizing agents.

Major Products Formed:

Oxygenated Metabolites: These include compounds such as 4′-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones.

Hydroxylated Derivatives: Examples include 7,4′-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones.

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (2S)-Isoxanthohumol, demonstrating its ability to inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : Research indicates that this compound exerts its anticancer effects primarily through the induction of autophagic cell death and inhibition of cell proliferation. In vitro studies have shown that it can significantly reduce cell viability in melanoma cells, with IC50 values indicating effective concentrations for therapeutic use .

-

Case Studies :

- A study loaded this compound into mesoporous silica particles and tested its efficacy against B16F10 melanoma cells. The results showed that while free isoxanthohumol had limited effectiveness, the loaded form demonstrated enhanced anticancer activity .

- Another investigation focused on the antiproliferative effects of isoxanthohumol derivatives against drug-resistant cancer cell lines, revealing promising results for structural modifications to improve efficacy .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. Its antioxidant activity is linked to its ability to modulate signaling pathways involved in oxidative stress responses .

- Applications : This antioxidant capacity suggests potential applications in food preservation and as a dietary supplement aimed at reducing oxidative stress in humans.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against pathogenic bacteria and fungi.

- Study Insights : Research indicates that isoxanthohumol can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Salmonella enterica. Its structural analogs also show enhanced antimicrobial activity, suggesting that modifications can lead to more potent compounds .

- Practical Implications : These antimicrobial properties could be harnessed in developing natural preservatives or therapeutic agents for treating infections.

Biotransformation Studies

The biotransformation of this compound by microbial systems has been investigated for its potential to produce novel derivatives with enhanced biological activities.

- Microbial Biotransformation : Fungi such as Rhizopus oryzae have been shown to convert this compound into diastereomeric metabolites with different biological profiles. These metabolites may exhibit improved solubility and bioactivity compared to the parent compound .

Potential Health Benefits

Given its phytoestrogenic properties, this compound may also play a role in hormone-related health conditions.

- Estrogenic Activity : While it exhibits limited estrogenic activity at typical dietary levels, its structural similarity to estrogen allows it to interact with estrogen receptors, potentially influencing hormonal balance and offering protective effects against hormone-dependent cancers.

Summary Table of Applications

Mécanisme D'action

(2S)-Isoxanthohumol exerts its effects through various mechanisms:

Molecular Targets and Pathways:

T Cell Regulation: this compound inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between regulatory T cells and Th17 cells.

Gut Microbiota Restoration: this compound restores gut microbiota disorder and increases gut microbiota diversity.

Metabolic Pathways: this compound affects carbohydrate metabolism, disrupts the tricarboxylic acid cycle, and hinders ATP generation by inhibiting respiration.

Comparaison Avec Des Composés Similaires

(2S)-Isoxanthohumol is unique among prenylflavonoids due to its specific properties and applications. Similar compounds include:

Xanthohumol: A primary chalcone in hops that can be converted to isoxanthohumol by acid-catalyzed cyclization.

8-Prenylnaringenin: A potent phytoestrogen produced from isoxanthohumol by microbial transformation.

7,4′-Di-O-methylisoxanthohumol: A derivative of isoxanthohumol with modified chemical properties.

This compound stands out due to its limited estrogenic activity and its potential therapeutic applications in treating inflammatory diseases and regulating gut microbiota.

Activité Biologique

(2S)-Isoxanthohumol is a prenylated flavonoid predominantly found in hops (Humulus lupulus), known for its diverse biological activities. This compound has gained attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

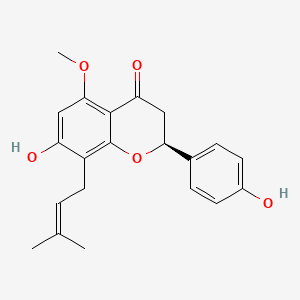

Chemical Structure and Properties

This compound is a flavanone characterized by a prenyl group, which enhances its biological activity compared to non-prenylated flavonoids. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It exhibits significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using various methods, including DPPH and ABTS assays, showing that this compound effectively neutralizes free radicals and protects cellular components from oxidative damage .

2. Antiproliferative Effects

Research indicates that this compound possesses antiproliferative effects against several cancer cell lines. A study reported that it selectively inhibited the growth of cancer cells while exhibiting low cytotoxicity towards normal cells (MCF-10A). This selectivity is particularly important for developing cancer therapies with reduced side effects . The compound's effectiveness was evaluated using techniques such as MTT and SRB assays, revealing its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound Against Cancer Cell Lines

3. Metabolic Effects

Recent studies have highlighted the role of this compound in improving metabolic health. In animal models, it was shown to prevent obesity and enhance glucose metabolism by inhibiting dietary fat absorption. The mechanism involves the inhibition of pancreatic lipase activity and modulation of gut microbiota, particularly increasing the abundance of beneficial bacteria like Akkermansia muciniphila . These findings suggest that this compound could be a valuable dietary supplement for managing metabolic syndrome.

Case Study: Effects on Obesity and Glucose Metabolism

In a controlled study involving high-fat diet-fed mice, administration of this compound resulted in:

- Weight Gain Reduction: Significant decrease in body weight compared to control groups.

- Improved Glucose Metabolism: Enhanced insulin sensitivity and reduced blood glucose levels.

- Altered Gut Microbiota: Increased levels of Akkermansia muciniphila correlated with improved metabolic parameters .

Microbial Biotransformation

The biotransformation of this compound by various microbial strains has been explored to enhance its bioactivity. Studies have shown that fungi such as Rhizopus oryzae can convert isoxanthohumol into more bioactive metabolites, potentially increasing its therapeutic applications . These metabolites exhibit different pharmacokinetic profiles and may possess enhanced biological activities.

Propriétés

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045280 | |

| Record name | Isoxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70872-29-6 | |

| Record name | Isoxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70872-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxanthohumol, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.